CCT036477

Übersicht

Beschreibung

CCT036477 ist ein niedermolekularer Inhibitor, der hauptsächlich für seine Rolle bei der Hemmung des Wnt-Signalwegs bekannt ist. Dieser Weg ist entscheidend für verschiedene biologische Prozesse, darunter Zellproliferation, Differenzierung und Migration. Die Verbindung hat aufgrund ihrer Fähigkeit, die durch β-Catenin vermittelte Transkriptionsaktivität zu hemmen, ein zentrales Element im Wnt-Signalkaskaden, ein erhebliches Potenzial in der Krebsforschung gezeigt .

Präparationsmethoden

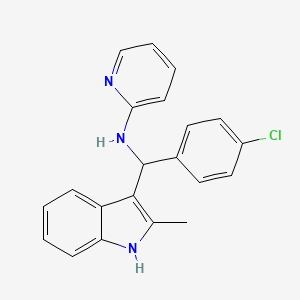

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Indolderivats. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Indolkern: Dies wird durch eine Fischer-Indolsynthese erreicht, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Substitutionsreaktionen: Der Indolkern wird verschiedenen Substitutionsreaktionen unterzogen, um die notwendigen funktionellen Gruppen, wie z. B. die Chlorphenyl- und Pyridinylgruppen, einzuführen.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des substituierten Indols mit dem Pyridinylamin unter bestimmten Bedingungen, um this compound zu bilden.

Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die Synthese folgt wahrscheinlich ähnlichen Schritten mit Optimierungen für die großtechnische Produktion.

Wissenschaftliche Forschungsanwendungen

CCT036477 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: Die Verbindung wird in der Krebsforschung häufig eingesetzt, da sie in der Lage ist, den Wnt-Signalweg zu hemmen, der bei verschiedenen Krebsarten häufig dereguliert ist

Entwicklungsbiologie: This compound wurde verwendet, um die Rolle des Wnt-Weges in der Entwicklung zu untersuchen, insbesondere bei Modellorganismen wie Zebrafischen und Xenopus.

Stammzellforschung: Die Fähigkeit der Verbindung, den Wnt-Weg zu modulieren, macht sie wertvoll in der Stammzellforschung, wo sie Zelldifferenzierung und -proliferation beeinflussen kann.

Arzneimittelentwicklung: This compound dient als Leitverbindung bei der Entwicklung neuer Therapeutika, die auf den Wnt-Weg abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die durch β-Catenin vermittelte Transkriptionsaktivität hemmt. Insbesondere stört es die Wechselwirkung zwischen β-Catenin und seinen Kofaktoren im Zellkern und verhindert so die Transkription von Wnt-Zielgenen. Diese Hemmung führt zu einer reduzierten Expression von Genen, die an Zellproliferation und -überleben beteiligt sind, was es zu einem potenten Antikrebsmittel macht .

Wirkmechanismus

Target of Action

CCT036477 primarily targets the Wnt signaling pathway . Specifically, it inhibits the transcriptional activity mediated by β-catenin , a central player in the Wnt signaling cascade .

Mode of Action

It disrupts the interaction between β-catenin and its co-factors in the nucleus, thereby preventing the transcription of Wnt target genes .

Biochemical Pathways

The Wnt/β-catenin pathway is a critical regulator of cellular communication involved in numerous biological processes, including cell proliferation, migration, and polarity . By inhibiting this pathway, this compound can affect these processes, leading to potential therapeutic effects, particularly in cancer applications .

Result of Action

This compound has been shown to inhibit growth in several cancer cell lines . It also exhibits clear activity in vivo, blocking the development of Zebrafish and Xenopus embryos and the expression of Wnt target genes .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and should be protected from it . Furthermore, it should be stored at 2-8°C . These factors can affect the compound’s stability and, consequently, its efficacy.

Biochemische Analyse

Biochemical Properties

CCT036477 plays a significant role in biochemical reactions by inhibiting the Wnt signaling pathway. It interacts with several biomolecules, including β-catenin and transcription factors. The compound does not alter β-catenin accumulation but blocks transcription at the β-catenin level . This inhibition reduces the expression of Wnt target genes, such as myc and survivin, which are crucial for cell proliferation and survival . Additionally, this compound demonstrates growth inhibition in multiple cancer cell lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells and the development of embryos. In prostate cancer cells, pretreatment with this compound increases the efficacy of cabazitaxel therapy by inducing apoptosis and decreasing cancer stem cells . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, by blocking transcription at the β-catenin level . This inhibition leads to reduced expression of Wnt target genes and impacts cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an inhibitor of the Wnt signaling pathway. The compound binds to and inhibits the activity of β-catenin, preventing its accumulation and subsequent transcriptional activity . This inhibition disrupts the formation of the nuclear β-catenin/transcription factor complex, thereby blocking the transcription of Wnt target genes . Additionally, this compound induces the degradation of β-catenin that has been stabilized by a glycogen synthase kinase-3 (GSK-3) inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory effects on the Wnt signaling pathway for extended periods. It is essential to protect the compound from light and store it at low temperatures to prevent degradation . Long-term studies have shown that this compound can block the development of zebrafish and Xenopus embryos, indicating its sustained inhibitory effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits the Wnt signaling pathway and reduces the expression of Wnt target genes . At higher doses, this compound can exhibit toxic effects and adversely impact cellular function . In Xenopus laevis embryos, exposure to high concentrations of this compound results in ventralized embryos and interferes with primary axis formation .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes and cofactors that regulate the stability and activity of β-catenin . By inhibiting the Wnt signaling pathway, this compound affects metabolic flux and metabolite levels, leading to reduced expression of Wnt target genes and altered cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is cell-permeable and can effectively reach its target sites within the cell . Its distribution within the cell is influenced by its interactions with β-catenin and other components of the Wnt signaling pathway .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the nucleus where it inhibits the formation of the β-catenin/transcription factor complex . This localization is crucial for its inhibitory effects on the Wnt signaling pathway and the transcription of Wnt target genes . The compound’s activity and function are influenced by its ability to reach and interact with its target sites within the nucleus .

Vorbereitungsmethoden

The synthesis of CCT036477 involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:

Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups, such as the chlorophenyl and pyridinyl groups.

Final assembly: The final step involves coupling the substituted indole with the pyridinylamine under specific conditions to form this compound.

Industrial production methods for this compound are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.

Analyse Chemischer Reaktionen

CCT036477 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indolkern modifizieren und möglicherweise die Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen sind bei der Synthese von this compound üblich, bei denen verschiedene Substituenten in den Indolkern eingeführt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

CCT036477 wird oft mit anderen Wnt-Signalweg-Inhibitoren verglichen, wie z. B.:

Die Einzigartigkeit von this compound liegt in seinem spezifischen Wirkmechanismus, der die Transkriptionsaktivität von β-Catenin gezielt angreift, ohne dessen Akkumulation zu verändern. Dies macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394516 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-78-5 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

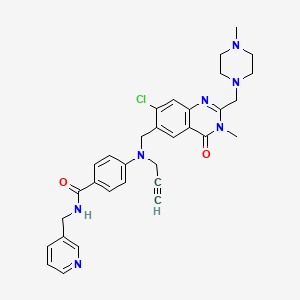

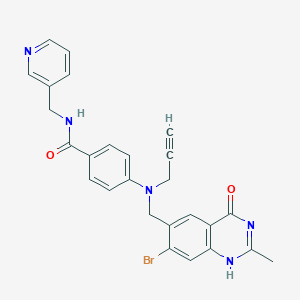

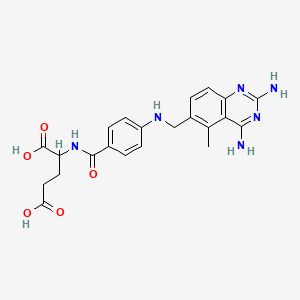

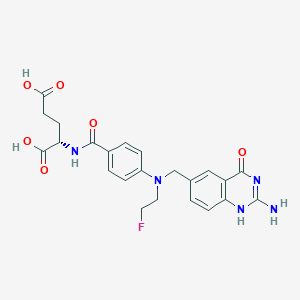

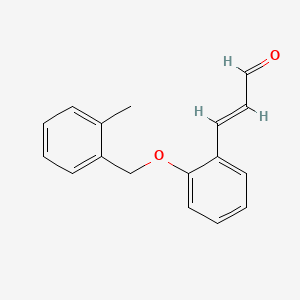

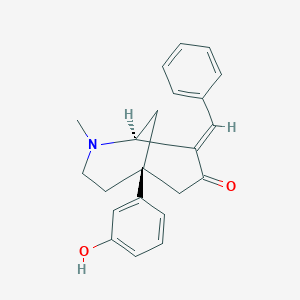

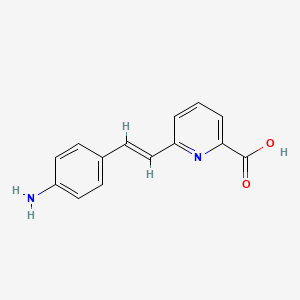

Feasible Synthetic Routes

Q1: What is CCT036477 and what is its primary mechanism of action?

A1: this compound (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine) is a small molecule that has shown potential as an inhibitor of the Wnt/β-catenin signaling pathway. While its exact mechanism of action is not fully elucidated in the provided abstracts, it appears to target the interaction between β-catenin and TCF4. This interaction is crucial for the transcriptional activation of Wnt target genes, which are often involved in cell proliferation and survival. By disrupting this interaction, this compound could potentially inhibit the growth and survival of cancer cells, particularly those dependent on Wnt signaling. []

Q2: What types of cancer cells have shown sensitivity to this compound in preclinical studies?

A2: The provided research suggests that this compound exhibits promising activity against mantle cell lymphoma (MCL) cells, particularly a subpopulation known as mantle cell lymphoma-initiating cells (MCL-ICs). These MCL-ICs are thought to be responsible for relapse and chemoresistance in MCL. Notably, this compound demonstrated the ability to sensitize MCL cells to conventional chemotherapeutic agents like vincristine and doxorubicin, as well as the BTK inhibitor ibrutinib. [] Additionally, there is evidence suggesting its potential in clear cell renal cell carcinoma (ccRCC), where it was positively correlated with the HOXB5/9 drug target. []

Q3: How does this compound compare to other Wnt pathway inhibitors in terms of its effects on cancer stem cells?

A3: While the provided abstracts don't directly compare this compound with other Wnt inhibitors, one study highlights its use in combination with salinomycin, another agent known to target cancer stem cells. The research suggests that pretreating prostate cancer cells with both salinomycin and a Wnt inhibitor (not specifically this compound) enhanced the efficacy of cabazitaxel, a chemotherapy drug, by promoting apoptosis and reducing the number of cancer stem cells. [] This finding suggests that combining this compound with other agents targeting cancer stem cells could be a promising therapeutic strategy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)

![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)